CP-316819

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

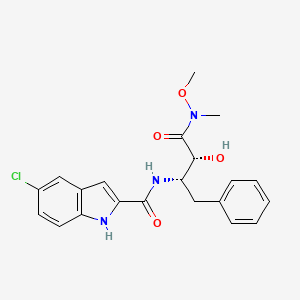

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLRDLTRCEUHG-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110382 | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-43-8 | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-316819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186392-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-316819 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CP-316819: A Deep Dive into its Mechanism of Action as a Glycogen Phosphorylase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-316819, a selective inhibitor of glycogen phosphorylase. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Glycogen Phosphorylase

This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] This enzyme is responsible for breaking down glycogen into glucose-1-phosphate. This compound has been shown to inhibit both the human skeletal muscle (huSMGPa) and liver (huLGPa) isoforms of glycogen phosphorylase a.[1][2]

The primary effect of this inhibition in the central nervous system is the accumulation of glycogen within astrocytes, the primary storage location for this energy reserve in the brain.[3] A key characteristic of this compound's mechanism is its glucose-dependent activity. Under normal glucose levels (normoglycemia), the inhibitor is effective, leading to an increase in glycogen stores. However, during periods of low glucose (hypoglycemia), its inhibitory effect is diminished, allowing for the utilization of the stored glycogen.

This unique mode of action allows this compound to enhance the brain's energy reserves without preventing their use during critical periods of energy deprivation. Preclinical studies in rats have demonstrated that treatment with this compound leads to a significant increase in brain glycogen content. This glycogen accumulation has a neuroprotective effect, prolonging neuronal function and reducing neuronal death during episodes of severe hypoglycemia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Enzyme/Model | Value | Reference |

| IC50 | Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017 µM | |

| IC50 | Human Liver Glycogen Phosphorylase a (huLGPa) | 0.034 µM |

| In Vivo Efficacy in Rats | Measurement | Result | Reference |

| Brain Glycogen Content | Percent increase following this compound treatment | 88 ± 3% | |

| Neuronal Function during Hypoglycemia | Increased duration of brain electrical activity | 91 ± 14 minutes longer than control |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Glycogen Phosphorylase Activity Assay (In Vitro)

This protocol is based on a colorimetric assay that measures the production of glucose-1-phosphate.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).

-

Prepare stock solutions of glycogen phosphorylase a, glycogen, and glucose-1-phosphate in the reaction buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a detection reagent containing the necessary enzymes to convert glucose-1-phosphate to a colored product.

-

-

Assay Procedure:

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Add glycogen phosphorylase a to the wells and incubate for a predefined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding glycogen and glucose-1-phosphate.

-

Incubate the plate at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Measurement of Brain Glycogen Content (In Vivo)

This protocol is based on the fluorometric amyloglucosidase method.

-

Animal Treatment and Tissue Collection:

-

Administer this compound or vehicle to the animals according to the study design.

-

At the designated time point, euthanize the animals using a method that minimizes post-mortem glycogenolysis (e.g., microwave fixation).

-

Dissect the brain and store it at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize the brain tissue in a suitable buffer.

-

Divide the homogenate into two aliquots.

-

-

Glycogen Digestion:

-

To one aliquot, add amyloglucosidase to digest the glycogen into glucose.

-

To the other aliquot, add buffer without the enzyme to measure the endogenous glucose.

-

Incubate both aliquots.

-

-

Glucose Measurement:

-

Use a fluorometric glucose assay kit to measure the glucose concentration in both aliquots.

-

-

Data Analysis:

-

Subtract the glucose concentration of the sample without amyloglucosidase from the sample with the enzyme to determine the amount of glucose derived from glycogen.

-

Express the glycogen content as nmol/mg of protein.

-

Induction of Hypoglycemia and EEG Monitoring (In Vivo)

-

Animal Preparation:

-

Implant EEG electrodes over the cerebral cortex of the animals and allow for recovery.

-

Fast the animals overnight before the experiment.

-

-

Experimental Procedure:

-

Administer this compound or vehicle.

-

Induce hypoglycemia by administering a dose of insulin (e.g., intraperitoneally).

-

Continuously monitor the EEG and periodically measure blood glucose levels.

-

-

Endpoint Determination:

-

The primary endpoint is the time from the induction of hypoglycemia to the onset of an isoelectric EEG, which indicates severe neuronal dysfunction.

-

Histological Assessment of Neuronal Death

-

Tissue Preparation:

-

Following the in vivo experiment, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and postfix it in the same fixative.

-

Cryoprotect the brain and section it using a cryostat.

-

-

Staining:

-

Nissl Staining: Stain sections with cresyl violet to visualize the morphology of neurons. Dead or dying neurons typically appear shrunken and darkly stained.

-

TUNEL Staining: Use a TUNEL assay kit to label the fragmented DNA characteristic of apoptotic cells.

-

-

Analysis:

-

Image the stained sections using a microscope.

-

Quantify the number of dead or dying neurons in specific brain regions of interest.

-

Conclusion

This compound represents a novel approach to neuroprotection by modulating the brain's own energy stores. Its selective, glucose-dependent inhibition of glycogen phosphorylase leads to an accumulation of astrocytic glycogen, which can be utilized to support neuronal function during hypoglycemic insults. The preclinical data strongly support its potential as a therapeutic agent for conditions where the brain is at risk of energy deprivation. Further research is warranted to translate these promising findings into clinical applications.

References

CP-316819 as a selective glycogen phosphorylase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, non-competitive inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By targeting a regulatory site distinct from the enzyme's active site, this compound effectively modulates glucose homeostasis, demonstrating significant potential in preclinical studies for the management of hyperglycemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the development of novel therapeutic agents.

Introduction

Glycogen phosphorylase (GP) catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate, thereby playing a crucial role in maintaining blood glucose levels. In disease states such as type 2 diabetes, elevated hepatic glucose production, driven in part by dysregulated glycogenolysis, contributes significantly to hyperglycemia. Inhibition of GP has thus emerged as a promising therapeutic strategy. This compound is an indole carboxamide derivative that has been identified as a potent and selective inhibitor of GP. It binds to an allosteric regulatory site on the enzyme, inducing a conformational change that inhibits its activity.[1] This guide will delve into the technical details of this compound, providing the necessary information for its scientific evaluation and potential therapeutic development.

Mechanism of Action

This compound acts as a selective inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme. Unlike competitive inhibitors that bind to the active site, this compound binds to a regulatory pocket approximately 33 Å away from the catalytic site.[1] This allosteric binding event stabilizes the less active T-state conformation of the enzyme, thereby preventing its transition to the more active R-state. This mechanism of action allows for potent inhibition of glycogenolysis.

dot

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Isoform | IC50 (nM) | Reference |

| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 | [2][3] |

| Human Liver Glycogen Phosphorylase a (huLGPa) | 34 | [2] |

| Human Liver Glycogen Phosphorylase A | 40 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dose | Effect | Reference |

| ob/ob Mice | 5 mg/kg, p.o. | 28% reduction in plasma glucose | |

| ob/ob Mice | 10 mg/kg, p.o. | 33% reduction in plasma glucose | |

| ob/ob Mice | 25 mg/kg, p.o. | 50% reduction in plasma glucose | |

| ob/ob Mice | 50 mg/kg, p.o. | 40% reduction in plasma glucose | |

| Rats | 250 mg/kg | 88% increase in brain glycogen content |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments related to the evaluation of this compound.

Glycogen Phosphorylase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against glycogen phosphorylase.

Materials:

-

Human recombinant glycogen phosphorylase a (liver or muscle isoform)

-

This compound

-

Glycogen (from rabbit liver)

-

Glucose-1-phosphate (G1P)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

BIOMOL® Green reagent for phosphate detection

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of glycogen phosphorylase a solution (0.38 U/mL in HEPES buffer).

-

Add 10 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing HEPES buffer, KCl (100 mM), MgCl2 (2.5 mM), glucose-1-phosphate (0.25 mM), and glycogen (0.25 mg/mL).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction and quantify the amount of inorganic phosphate released using 130 µL of BIOMOL® Green reagent.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

dot

Cell-Based Hepatic Glucose Production Assay

This protocol outlines a method to assess the effect of this compound on glucose production in primary hepatocytes.

Materials:

-

Primary mouse hepatocytes

-

Collagen-coated 6-well plates

-

Culture medium (e.g., Medium 199) with and without serum and glucose

-

This compound

-

pCPT-cAMP (to stimulate gluconeogenesis)

-

Glucose production buffer (glucose-free DMEM with sodium lactate, sodium pyruvate, L-glutamine, and HEPES)

-

Colorimetric glucose assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture primary mouse hepatocytes in collagen-coated 6-well plates.

-

After attachment, serum-starve the cells overnight.

-

Wash the cells twice with warm PBS.

-

Replace the medium with glucose production buffer containing various concentrations of this compound. Include control wells with and without pCPT-cAMP.

-

Incubate the cells at 37°C for 6 hours.

-

Collect an aliquot of the medium from each well.

-

Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.

-

Normalize the glucose production to the protein content of the cells in each well.

Signaling Pathways and Logical Relationships

The regulation of glycogenolysis is a complex process involving multiple signaling pathways. This compound's inhibitory action on glycogen phosphorylase directly impacts this cascade.

dot

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of glycogen phosphorylase. Its ability to reduce glucose production in vitro and lower blood glucose levels in animal models of diabetes highlights its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other glycogen phosphorylase inhibitors for the treatment of metabolic diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and efficacy, is warranted.

References

The Discovery and Development of CP-316819: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, allosteric inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen. Developed by Pfizer, this indole-2-carboxamide derivative was initially investigated as a therapeutic agent for type 2 diabetes mellitus. The primary rationale was to mitigate the excessive hepatic glucose production that contributes to hyperglycemia in this patient population. This compound, an analog of the earlier compound CP-91149, exhibits a glucose-dependent inhibitory mechanism, enhancing its potential for a safer profile by reducing the risk of hypoglycemia. Beyond its metabolic effects, this compound has also been demonstrated to increase brain glycogen stores and confer neuroprotective effects in preclinical models of hypoglycemia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction: The Rationale for Glycogen Phosphorylase Inhibition

In type 2 diabetes, elevated fasting plasma glucose is largely a consequence of increased hepatic glucose production (HGP). HGP is a dual process involving gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis.[1] Therefore, inhibiting hepatic GP presents a direct strategy to reduce HGP and, consequently, lower blood glucose levels.[1][2] The development of GP inhibitors like this compound was driven by the therapeutic hypothesis that modulating this pathway could offer a novel treatment for hyperglycemia in type 2 diabetes.[1]

Discovery and Chemical Properties of this compound

This compound, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, was developed by Pfizer as a selective inhibitor of glycogen phosphorylase. It is an analog of the compound CP-91149.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₂ClN₃O₄ |

| Molecular Weight | 415.87 g/mol |

| CAS Number | 186392-43-8 |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

| Purity | ≥98% (HPLC) |

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of glycogen phosphorylase, binding to a regulatory site distinct from the active site. This binding event stabilizes the enzyme in its inactive T-state conformation, thereby preventing the catalytic breakdown of glycogen. A key feature of this compound and its analogs is that their inhibitory potency is significantly enhanced in the presence of glucose. This synergistic interaction is therapeutically advantageous, as the inhibitor would be most active during hyperglycemic conditions and less so as blood glucose levels normalize, theoretically reducing the risk of drug-induced hypoglycemia.

Signaling Pathway of Glycogenolysis and Inhibition by this compound

The following diagram illustrates the hormonal activation of glycogenolysis and the point of intervention for this compound.

Caption: Hormonal activation of glycogenolysis and the inhibitory action of this compound.

Preclinical Data

In Vitro Efficacy

This compound is a potent inhibitor of both human skeletal muscle and liver glycogen phosphorylase a.

Table 2: In Vitro Inhibitory Activity of this compound

| Enzyme Isoform | IC₅₀ (µM) |

| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017 |

| Human Liver Glycogen Phosphorylase a (huLGPa) | 0.034 |

Data sourced from commercial suppliers.

The inhibitory activity of the parent compound, CP-91149, was shown to be highly dependent on glucose concentration.

Table 3: Glucose-Dependent Inhibition by CP-91149

| Compound | Condition | IC₅₀ (µM) |

| CP-91149 | In the presence of 7.5 mM glucose | 0.13 |

| CP-91149 | In the absence of glucose | 5- to 10-fold less potent |

Data from Martin et al. (1998) for the analog CP-91149.

In Vivo Efficacy (Animal Models)

Studies in diabetic animal models demonstrated the glucose-lowering effects of glycogen phosphorylase inhibitors.

Table 4: In Vivo Effects of the Analog CP-91149 in Diabetic Mice

| Animal Model | Treatment | Dose | Key Findings |

| Diabetic ob/ob mice | Oral administration of CP-91149 | 25-50 mg/kg | Rapid (3 hours) glucose lowering by 100-120 mg/dl without producing hypoglycemia. |

| Normoglycemic, non-diabetic mice | CP-91149 | Not specified | No significant lowering of glucose levels. |

Neuroprotective Effects

This compound has been shown to have effects on brain glycogen metabolism, leading to neuroprotective outcomes in the context of hypoglycemia.

Table 5: Neuroprotective Effects of this compound in Rats

| Animal Model | Treatment | Key Findings |

| Male Sprague-Dawley rats | This compound | 88 ± 3% increase in brain glycogen content. |

| Rats subjected to hypoglycemia | This compound | Maintained brain electrical activity 91 ± 14 min longer than controls and showed markedly reduced neuronal death. |

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on methodologies described in the literature for glycogen phosphorylase inhibitors.

-

Enzyme Preparation: Recombinant human liver or skeletal muscle glycogen phosphorylase a is purified and diluted in an appropriate buffer (e.g., HEPES buffer, pH 7.2).

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, the inhibitor (or vehicle control), and the substrates glycogen and glucose-1-phosphate. The reaction is initiated by the addition of one of the substrates.

-

Detection: The activity of glycogen phosphorylase is determined by measuring the amount of inorganic phosphate released from glucose-1-phosphate. This is often achieved using a colorimetric method, such as the malachite green assay, which detects the phosphate produced.

-

Data Analysis: The rate of the enzymatic reaction is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Hypoglycemia Model in Rats

This protocol is a generalized representation of the methodology used to assess the neuroprotective effects of this compound.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: A treatment group receives this compound (e.g., via intraperitoneal injection), while a control group receives a vehicle.

-

Induction of Hypoglycemia: Hypoglycemia is induced by the administration of insulin.

-

Monitoring: Blood glucose levels are monitored regularly. Brain electrical activity is monitored via electroencephalography (EEG) to determine the time to isoelectricity (a measure of neuronal function).

-

Histological Analysis: After a recovery period, brain tissue is collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of neuronal death in vulnerable brain regions.

-

Data Analysis: The time to isoelectric EEG and the number of damaged neurons are compared between the this compound-treated and control groups.

Development and Clinical Status

While this compound and its analogs showed promise in preclinical studies, information regarding their progression into human clinical trials is limited. Some studies suggest that glycogen phosphorylase inhibitors, as a class, have entered Phase II clinical trials. However, no specific clinical trial data for this compound or CP-91149 for the treatment of type 2 diabetes is readily available in the public domain. The lack of published later-stage clinical trial data may suggest that the development of this specific compound for its initial indication did not proceed or that the results did not meet the primary endpoints.

Conclusion

This compound is a well-characterized preclinical compound that effectively inhibits glycogen phosphorylase with a desirable glucose-dependent mechanism of action. Its ability to lower blood glucose in animal models of diabetes and to provide neuroprotection during hypoglycemia highlights the therapeutic potential of targeting glycogenolysis. While its clinical development for diabetes remains unclear, the wealth of preclinical data makes this compound a valuable tool for researchers studying glycogen metabolism in various physiological and pathological contexts.

Visualizations

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for assessing the neuroprotective effects of this compound in a rat model of hypoglycemia.

References

CP-316819: A Technical Guide to its Effects on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis. This technical guide delves into the core mechanism of this compound and its profound effects on neuronal activity, particularly under conditions of metabolic stress. By preventing the breakdown of glycogen, this compound effectively increases glycogen stores within the brain, primarily in astrocytes. This augmented energy reserve has been shown to sustain neuronal function and enhance survival during periods of hypoglycemia. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's neuroprotective effects.

Core Mechanism of Action: Glycogenolysis Inhibition

This compound is a selective inhibitor of glycogen phosphorylase (GP), with IC50 values of 0.017 µM and 0.034 µM for human skeletal muscle and liver glycogen phosphorylase a, respectively. Glycogen, a branched polymer of glucose, is the primary storage form of glucose in the body and is found in the brain almost exclusively within astrocytes[1][2][3]. Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which can then be utilized for energy production.

By inhibiting GP, this compound leads to an accumulation of glycogen in astrocytes. This enhanced glycogen reservoir serves as a critical energy source for neurons, particularly during periods of high energy demand or reduced glucose availability, such as hypoglycemia[1]. While this compound promotes glycogen storage under normal glucose conditions, it still permits the utilization of these stores when glucose levels are low.

Quantitative Effects on Neuronal Activity and Brain Metabolism

The impact of this compound on neuronal function has been quantified in several key studies. The primary findings are summarized in the tables below.

| Parameter | Treatment Group | Value | Units | Reference |

| Brain Glycogen Content Increase | This compound | 88 ± 3 | % | |

| Prolongation of Brain Electrical Activity During Hypoglycemia | This compound | 91 ± 14 | minutes |

Table 1: Key Quantitative Effects of this compound on Brain Metabolism and Neuronal Function

Detailed Experimental Protocols

The following sections outline the methodologies employed in pivotal studies to elucidate the effects of this compound.

In Vivo Model of Hypoglycemia

-

Animal Model: Male Sprague-Dawley rats were utilized for in vivo experiments.

-

Drug Administration: this compound was administered to rats at a total dose of 250 mg/kg, given in three divided doses.

-

Induction of Hypoglycemia: Hypoglycemia was induced by the administration of insulin.

-

Monitoring of Neuronal Activity: Brain electrical activity was monitored using electroencephalography (EEG) to determine the onset of isoelectric EEG, a marker of severe neuronal dysfunction.

-

Assessment of Neuronal Death: Following a recovery period of 7 days after hypoglycemia, brains were harvested. Coronal sections (20 µm) were prepared and stained with hematoxylin and eosin to quantify neuronal death in vulnerable brain regions. A blinded observer counted the number of eosinophilic (degenerating) neurons.

Measurement of Brain Glycogen Content

-

Sample Preparation: Brains were fixed using microwave irradiation to prevent post-mortem changes in glycogen levels.

-

Glycogen Assay: The amount of glycogen was quantified following enzymatic degradation to glucose.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes related to the action of this compound.

Caption: Mechanism of this compound in supporting neuronal activity.

Caption: In vivo experimental workflow for studying this compound.

Neuroprotective Effects and Therapeutic Potential

The primary neuroprotective effect of this compound stems from its ability to preserve neuronal function during metabolic insults like hypoglycemia. By increasing astrocytic glycogen stores, the brain has a readily available energy source to maintain essential processes, such as ion gradients and neurotransmission, even when blood glucose levels are critically low. This leads to a significant delay in the onset of severe neurological dysfunction and a marked reduction in neuronal cell death.

These findings suggest a therapeutic potential for this compound in conditions characterized by or at risk of cerebral energy deficits. This could include preventing brain injury in diabetic patients experiencing severe hypoglycemia. Further research may explore its utility in other conditions where neuronal energy metabolism is compromised.

Conclusion

This compound exerts its effects on neuronal activity through a well-defined mechanism: the inhibition of glycogen phosphorylase. This leads to an increase in brain glycogen stores, which in turn provides a crucial energy buffer that sustains neuronal function and promotes survival during periods of hypoglycemia. The quantitative data from preclinical studies robustly supports its neuroprotective profile. The experimental protocols outlined provide a foundation for further investigation into the therapeutic applications of modulating brain glycogen metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Astrocyte Glycogen Sustains Neuronal Activity during Hypoglycemia: Studies with the Glycogen Phosphorylase Inhibitor CP-316,819 ([R-R*,S*]-5-Chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) | Semantic Scholar [semanticscholar.org]

The Glycogen Phosphorylase Inhibitor CP-316819: A Technical Guide for Studying Astrocyte Glycogenolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen, the brain's primary energy reserve, is predominantly localized within astrocytes. The dynamic process of astrocytic glycogenolysis, the breakdown of glycogen into glucose-6-phosphate and subsequently lactate, is crucial for supporting neuronal function, particularly during periods of high energy demand or metabolic stress such as hypoglycemia.[1][2][3] The study of this intricate process has been significantly advanced by the advent of specific pharmacological tools. Among these, CP-316819, a potent and selective inhibitor of glycogen phosphorylase (GP), has emerged as a key molecule for elucidating the role of astrocyte glycogen metabolism.[1][2]

This technical guide provides an in-depth overview of this compound and its application in studying astrocyte glycogenolysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary quantitative data, detailed experimental protocols, and a clear understanding of the associated signaling pathways to effectively utilize this compound in their investigations.

This compound's unique characteristic lies in its ability to induce glycogen accumulation under normoglycemic conditions while permitting its utilization when glucose levels are low. This property makes it an invaluable tool for manipulating brain glycogen stores in a controlled manner, thereby allowing for the direct investigation of the functional consequences of altered astrocyte glycogen metabolism.

Quantitative Data

The following tables summarize the key quantitative findings from studies utilizing this compound to investigate astrocyte glycogenolysis.

Table 1: In Vivo Effects of this compound on Brain Glycogen and Neuronal Function in Rats

| Parameter | Treatment Group | Value | Reference |

| Brain Glycogen Content | This compound | 88 ± 3% increase | |

| Duration of Brain Electrical Activity in Hypoglycemia | This compound | 91 ± 14 minutes longer than control | |

| Neuronal Death after Hypoglycemia | This compound | Markedly reduced |

Table 2: In Vitro Efficacy of this compound

| Parameter | Enzyme/Cell Type | IC50 Value | Reference |

| Glycogen Phosphorylase a Inhibition | Human Skeletal Muscle | 0.017 µM | |

| Glycogen Phosphorylase a Inhibition | Human Liver | 0.034 µM |

Signaling Pathways

The regulation of astrocyte glycogenolysis is a complex process involving multiple signaling pathways. This compound acts directly on glycogen phosphorylase, the final enzyme in the glycogenolytic cascade. The following diagrams illustrate the key pathways involved.

Caption: Noradrenaline-stimulated astrocyte glycogenolysis pathway and the inhibitory action of this compound.

Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the study of astrocyte glycogenolysis.

Protocol 1: In Vivo Administration of this compound and Induction of Hypoglycemia in Rats

Objective: To elevate brain glycogen levels using this compound and assess its impact on neuronal function during insulin-induced hypoglycemia.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline)

-

Insulin (e.g., Humulin R)

-

Glucose solution (50% dextrose)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

EEG recording equipment (electrodes, amplifier, data acquisition system)

-

Femoral artery and vein catheters

Procedure:

-

Animal Preparation: House rats in a controlled environment with ad libitum access to food and water. For EEG studies, surgically implant electrodes over the cerebral cortex under anesthesia at least one week prior to the experiment. For drug and glucose administration, catheterize the femoral artery and vein.

-

This compound Administration: Administer this compound intraperitoneally at a total dose of 250 mg/kg, given in three divided doses over a period of 18 hours prior to the induction of hypoglycemia. A control group should receive the vehicle following the same injection schedule.

-

Induction of Hypoglycemia: Following the final this compound or vehicle injection, induce hypoglycemia by administering a continuous intravenous infusion of insulin (e.g., 0.2 U·kg⁻¹·min⁻¹).

-

Blood Glucose Monitoring: Monitor blood glucose levels frequently from the arterial line to ensure the target level of severe hypoglycemia (e.g., 10-15 mg/dL) is reached and maintained.

-

EEG Recording: Record EEG continuously throughout the experiment to monitor brain electrical activity. The onset of isoelectric EEG is a key endpoint.

-

Termination of Hypoglycemia: After a predetermined duration of isoelectric EEG or a set time point, terminate hypoglycemia by intravenous injection of a bolus of 50% glucose, followed by a continuous infusion to restore and maintain normoglycemia.

Protocol 2: Primary Astrocyte Culture

Objective: To establish a primary culture of astrocytes from rodent brains for in vitro studies.

Materials:

-

Postnatal day 1-3 rodent pups (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Dissection buffer (e.g., cold Hank's Balanced Salt Solution - HBSS)

-

Culture medium (e.g., DMEM/F12 with 10% FBS, 1% glutamine, and antibiotics)

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Cell strainers (e.g., 40 µm)

-

Poly-L-lysine or Poly-D-lysine coated culture flasks/plates

-

Orbital shaker

Procedure:

-

Tissue Dissection: Euthanize pups and dissect the cortices in cold dissection buffer. Carefully remove the meninges.

-

Mechanical and Enzymatic Digestion: Mince the cortical tissue and incubate in trypsin-EDTA and DNase I at 37°C for approximately 15-25 minutes.

-

Cell Dissociation: Stop the digestion by adding culture medium. Gently triturate the tissue with a series of pipettes to obtain a single-cell suspension.

-

Plating: Pass the cell suspension through a cell strainer and centrifuge. Resuspend the cell pellet in culture medium and plate onto coated culture flasks.

-

Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

-

Purification: Once the culture is confluent (typically 7-10 days), purify the astrocytes by shaking the flasks on an orbital shaker overnight to remove microglia and oligodendrocytes. The remaining adherent cells will be a highly enriched astrocyte population.

Protocol 3: Measurement of Glycogen Content in Cultured Astrocytes

Objective: To quantify the amount of glycogen in cultured astrocytes following treatment with this compound.

Materials:

-

Primary astrocyte cultures

-

This compound

-

Amyloglucosidase

-

Glucose oxidase

-

Horseradish peroxidase

-

Colorimetric probe (e.g., O-dianisidine)

-

Perchloric acid (PCA)

-

Phosphate buffered saline (PBS)

-

Glycogen standard

-

Spectrophotometer

Procedure:

-

Cell Treatment: Treat confluent astrocyte cultures with the desired concentration of this compound or vehicle in fresh culture medium for a specified duration (e.g., 24 hours).

-

Cell Lysis and Glycogen Extraction: Wash the cells with PBS and then lyse them with a small volume of 0.6N PCA. Homogenize the cell lysate.

-

Enzymatic Digestion of Glycogen: Neutralize the lysate and incubate with amyloglucosidase to break down glycogen into glucose monomers. A parallel sample without amyloglucosidase serves as a control for free glucose.

-

Glucose Measurement: Add a reaction mix containing glucose oxidase, horseradish peroxidase, and a colorimetric probe. The glucose oxidase will oxidize glucose, producing hydrogen peroxide, which then reacts with the probe in a peroxidase-catalyzed reaction to produce a colored product.

-

Quantification: Measure the absorbance of the samples at the appropriate wavelength (e.g., 540-570 nm) using a spectrophotometer.

-

Calculation: Subtract the absorbance of the no-amyloglucosidase control from the sample with the enzyme to determine the amount of glucose derived from glycogen. Calculate the glycogen concentration based on a standard curve generated with known concentrations of glycogen. Normalize the glycogen content to the total protein content of the cell lysate.

Protocol 4: Histological Assessment of Neuronal Damage

Objective: To evaluate the neuroprotective effects of this compound by assessing neuronal death following hypoglycemia.

Materials:

-

Rat brains from in vivo experiments (Protocol 1)

-

10% Formalin

-

Paraffin

-

Microtome

-

Hematoxylin solution

-

Eosin solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Microscope

Procedure:

-

Tissue Fixation and Processing: Following the in vivo experiment, perfuse the rats with saline followed by 10% formalin. Dissect the brains and post-fix in formalin. Dehydrate the brains through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Sectioning: Cut 5-µm thick coronal sections of the brain using a microtome.

-

Deparaffinization and Rehydration: Mount the sections on slides, deparaffinize in xylene, and rehydrate through a descending series of ethanol to water.

-

Hematoxylin and Eosin (H&E) Staining:

-

Immerse slides in hematoxylin to stain the cell nuclei (blue/purple).

-

Rinse with water.

-

Differentiate in acid-alcohol and then "blue" in a weakly alkaline solution.

-

Counterstain with eosin, which stains the cytoplasm and extracellular matrix (pink/red).

-

-

Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol and clear in xylene. Coverslip the slides using a mounting medium.

-

Microscopic Analysis: Examine the stained sections under a light microscope. Assess neuronal damage in specific brain regions (e.g., hippocampus, cortex) by identifying morphological changes such as pyknotic nuclei, shrunken cytoplasm, and eosinophilic staining of neurons. Quantify the number of damaged neurons in each group.

Conclusion

This compound is a powerful and specific inhibitor of glycogen phosphorylase that has proven to be an indispensable tool for investigating the intricate role of astrocyte glycogenolysis in brain function and pathophysiology. This guide provides a comprehensive resource for researchers, offering quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways. By leveraging this information, scientists can further unravel the complexities of astrocyte-neuron metabolic coupling and explore the therapeutic potential of targeting astrocyte glycogen metabolism in neurological disorders.

References

CP-316819: A Technical Guide to its Antihyperglycemic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the key enzyme responsible for glycogenolysis. By targeting hepatic glycogen phosphorylase, this compound reduces the breakdown of stored glycogen into glucose, thereby decreasing hepatic glucose output. This mechanism of action has positioned this compound and other glycogen phosphorylase inhibitors as potential therapeutic agents for the management of type 2 diabetes mellitus, a condition characterized by excessive hepatic glucose production. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro potency, and effects in preclinical models. It includes structured data tables, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hyperglycemia in type 2 diabetes is largely driven by elevated rates of hepatic glucose production (HGP).[1] HGP is derived from two primary pathways: gluconeogenesis (the de novo synthesis of glucose) and glycogenolysis (the breakdown of stored glycogen).[2] Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis.[1][3] Consequently, inhibiting this enzyme presents a direct strategy for reducing HGP and lowering blood glucose levels.

This compound is an indole-2-carboxamide compound that acts as a potent inhibitor of glycogen phosphorylase.[4] It binds to a regulatory allosteric site on the enzyme, distinct from the catalytic site, preventing the conversion of the less active glycogen phosphorylase b (GPb) into its more active 'a' form (GPa). This document synthesizes the available scientific literature to provide an in-depth technical resource on this compound for the scientific community.

Mechanism of Action

This compound exerts its antihyperglycemic effect through the selective inhibition of glycogen phosphorylase. The enzyme exists in two main forms: the generally inactive, dephosphorylated 'b' form and the active, phosphorylated 'a' form. The conversion from GPb to GPa is a key step in initiating glycogen breakdown. This compound primarily binds to a regulatory site on the less-active 'b' form, stabilizing it and preventing its activation to the 'a' form. This allosteric inhibition effectively halts the phosphorolytic cleavage of glucose-1-phosphate from glycogen chains, thereby reducing the pool of glucose available for release from the liver.

Signaling Pathway

The inhibition of glycogen phosphorylase by this compound directly impacts hepatic glucose metabolism. Under normal physiological conditions, insulin signaling leads to the dephosphorylation and inactivation of GPa. This compound's mechanism can be seen as mimicking a key downstream effect of insulin on glycogen metabolism. Furthermore, recent research suggests a link between hepatic glycogen levels and the regulation of gluconeogenesis through an AMPK/CRTC2 signaling axis. By preventing glycogen breakdown and thus maintaining higher hepatic glycogen stores, GP inhibitors like this compound may also contribute to the suppression of genes involved in gluconeogenesis.

Figure 1: Allosteric inhibition of Glycogen Phosphorylase by this compound.

Quantitative Data

The potency of this compound has been characterized through in vitro enzyme inhibition assays. The compound demonstrates high affinity for both liver and muscle isoforms of glycogen phosphorylase a.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 Value (nM) | Reference(s) |

| Human Liver Glycogen Phosphorylase a (huLGPa) | 34 | |

| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 |

Table 2: In Vivo Efficacy Data from Preclinical Models

| Compound | Animal Model | Dose | Effect | Reference(s) |

| This compound | Rat (in situ muscle perfusion) | 3 µM | 16-44% reduction in GPa activation | |

| CP-91149 (analogue) | Obese Mice | 50 mg/kg (oral) | Plasma glucose reduced from 235 to 134 mg/dL |

Note: Specific blood glucose-lowering data for this compound in a diabetic animal model was not available in the reviewed literature. Data for the analogue CP-91149 is provided for context.

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the inhibitory activity of compounds against glycogen phosphorylase a, based on published methodologies.

Objective: To determine the IC50 value of this compound against purified glycogen phosphorylase a.

Materials:

-

Purified rabbit muscle glycogen phosphorylase a (mGPa)

-

50 mM HEPES buffer (pH 7.2)

-

This compound stock solution in DMSO

-

Substrate solution: 50 mM HEPES buffer containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose 1-phosphate, and 0.25 mg/mL glycogen.

-

BIOMOL® Green reagent for phosphate detection

-

96-well microplates

-

Incubator set to 37°C

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO for control) to appropriate wells.

-

Add 50 µL of mGPa solution (e.g., 0.38 U/mL in 50 mM HEPES buffer) to each well.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent according to the manufacturer's instructions.

-

Measure the absorbance on a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value using appropriate software.

Figure 2: Workflow for the Glycogen Phosphorylase Inhibition Assay.

In Vivo Antihyperglycemic Activity Assessment

This protocol describes a general approach for evaluating the antihyperglycemic effects of a test compound in a chemically-induced diabetic rodent model.

Objective: To assess the ability of this compound to lower blood glucose in diabetic animal models.

Animal Model:

-

Streptozotocin (STZ)-induced diabetic rats or mice. Diabetes is induced by a single intraperitoneal injection of STZ. Animals with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.

Materials:

-

STZ-induced diabetic rodents

-

This compound formulated for oral gavage

-

Vehicle control

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimatize diabetic animals and divide them into treatment and control groups.

-

Record baseline fasting blood glucose levels for all animals after an overnight fast.

-

Administer a single oral dose of this compound (e.g., 50 mg/kg) to the treatment group.

-

Administer an equivalent volume of vehicle to the control group.

-

Monitor and record blood glucose levels at specific time points post-administration (e.g., 1, 2, 3, 4, 6, and 24 hours).

-

Data can be analyzed by comparing the blood glucose levels between the treated and control groups at each time point and by calculating the area under the curve (AUC) for the glucose excursion.

Clinical Development Status

While glycogen phosphorylase inhibitors as a class have advanced to Phase II clinical trials for type 2 diabetes, there are no peer-reviewed publications detailing clinical trials specifically for this compound. The compound was reportedly replaced in Pfizer's clinical development program by a subsequent analogue, ingliforib. Clinical trial results for ingliforib were mixed, with an early-phase study showing a reduction in fasting plasma glucose, but longer-term Phase II trials failing to demonstrate significant efficacy compared to placebo.

Conclusion

This compound is a well-characterized, potent inhibitor of glycogen phosphorylase with a clear mechanism of action for reducing hepatic glucose output. Preclinical in vitro data robustly support its high affinity for the target enzyme. While in vivo data in diabetic models are limited in the public domain, the therapeutic principle has been demonstrated with analogue compounds. The challenges observed in the clinical development of other glycogen phosphorylase inhibitors highlight the complexities of translating potent enzyme inhibition into long-term clinical efficacy for type 2 diabetes. Nevertheless, this compound remains a valuable tool for researchers studying glycogen metabolism and its role in metabolic diseases.

References

CP-316819: A Technical Guide to its Neuroprotective Role in Hypoglycemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CP-316819, a potent glycogen phosphorylase inhibitor, and its significant neuroprotective effects during hypoglycemic insults. The following sections detail the core mechanism of action, quantitative outcomes from key preclinical studies, comprehensive experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an indole carboximide inhibitor of glycogen phosphorylase.[1] In the central nervous system, glycogen is almost exclusively stored in astrocytes and serves as a crucial energy reserve.[1][2] Under normal physiological conditions, this compound inhibits the breakdown of glycogen, leading to its accumulation within these glial cells.[1][3] This augmentation of brain glycogen stores is the primary mechanism behind the neuroprotective effects of this compound. When hypoglycemia occurs, the stored glycogen can be utilized to sustain neuronal activity and viability, thereby delaying the onset of neuronal dysfunction and reducing cell death.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The data below is summarized from in vivo experiments in rat models.

| Parameter | Control Group (Saline) | This compound Treated Group | Percentage Change | Reference |

| Brain Glycogen Content | Baseline | 88 ± 3% increase | +88% | |

| Time to Isoelectric EEG during Hypoglycemia | Baseline | Maintained for an additional 91 ± 14 minutes | - | |

| Neuronal Death in Vulnerable Brain Regions | Significant neuronal death observed | Markedly reduced neuronal death | - |

Signaling Pathway and Mechanism of Neuroprotection

The neuroprotective effect of this compound is initiated by its direct inhibition of glycogen phosphorylase in astrocytes. This leads to an increase in glycogen stores. During a hypoglycemic event, this augmented glycogen can be broken down to provide an alternative energy source for neurons, likely in the form of lactate, thereby preserving neuronal function and preventing cell death.

Experimental Protocols

The following is a synthesized methodology for investigating the neuroprotective effects of this compound during hypoglycemia in a rat model, based on published literature.

1. Animal Model and Drug Administration:

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

This compound Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection. A common dosage regimen involves multiple injections over a period leading up to the induction of hypoglycemia. The control group receives saline vehicle injections following the same schedule.

2. Induction of Hypoglycemia:

-

Method: Hypoglycemia is induced by the administration of insulin.

-

Procedure: A dose of insulin is administered intraperitoneally to both control and this compound-treated rats. The dosage should be sufficient to lower blood glucose to a predetermined severe level (e.g., <2.0 mM).

-

Monitoring: Blood glucose levels are monitored frequently from a tail vein to ensure the target level of hypoglycemia is reached and maintained.

3. Assessment of Neuronal Function:

-

Technique: Electroencephalography (EEG) is used to monitor brain electrical activity.

-

Procedure: EEG electrodes are implanted stereotactically over the cerebral cortex prior to the experiment. Continuous EEG recordings are taken from the onset of hypoglycemia until the EEG becomes isoelectric, indicating a cessation of neuronal activity.

-

Endpoint: The primary endpoint is the time from the onset of severe hypoglycemia to the occurrence of an isoelectric EEG.

4. Histological Analysis of Neuronal Death:

-

Tissue Preparation: At a predetermined time point after the hypoglycemic insult (e.g., 7 days), animals are euthanized, and their brains are perfusion-fixed with a suitable fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and processed for histological sectioning.

-

Staining: Brain sections, particularly of vulnerable regions like the hippocampus and cortex, are stained with hematoxylin and eosin (H&E) or other markers of cell death (e.g., Fluoro-Jade B).

-

Quantification: The number of damaged or dead neurons in specific brain regions is quantified by a blinded observer using light microscopy.

5. Statistical Analysis:

-

Data should be expressed as mean ± standard error of the mean (SEM).

-

Statistical significance between the control and this compound-treated groups is typically determined using an appropriate statistical test, such as a t-test or ANOVA. A p-value of <0.05 is generally considered statistically significant.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo study evaluating the neuroprotective effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Astrocyte Glycogen Sustains Neuronal Activity during Hypoglycemia: Studies with the Glycogen Phosphorylase Inhibitor CP-316,819 ([R-R*,S*]-5-Chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to CP-316819 (CAS Number: 186392-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, non-competitive allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and significant preclinical findings. The document details experimental protocols for in vivo studies demonstrating its neuroprotective effects during hypoglycemia and presents key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and experimental application.

Chemical and Physical Properties

This compound, with the CAS number 186392-43-8, is a synthetic indole carboxamide derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide |

| Molecular Formula | C₂₁H₂₂ClN₃O₄ |

| Molecular Weight | 415.87 g/mol |

| Appearance | White to tan powder |

| Solubility | Soluble in DMSO (≥20 mg/mL) and ethanol. |

| Storage | 2-8°C |

Mechanism of Action

This compound exerts its biological effects by inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. It binds to a novel allosteric site on the enzyme, distinct from the active site, and stabilizes the inactive T-state conformation of both the 'a' (phosphorylated) and 'b' (dephosphorylated) forms of glycogen phosphorylase. This allosteric inhibition prevents the conformational changes required for enzymatic activity, thereby reducing the rate of glycogenolysis. In the context of the brain, where glycogen is primarily stored in astrocytes, inhibition of glycogen phosphorylase by this compound leads to an accumulation of glycogen stores.

Signaling Pathway of Glycogenolysis Inhibition

The following diagram illustrates the hormonal regulation of glycogenolysis and the point of intervention for this compound.

Caption: Hormonal activation of glycogenolysis and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC₅₀ (nM) |

| Human Liver Glycogen Phosphorylase a | 40 |

| Human Skeletal Muscle Glycogen Phosphorylase a | 17 |

Table 2: In Vivo Effects of this compound in a Rat Model of Hypoglycemia

| Parameter | Control Group | This compound Treated Group | Percentage Change |

| Brain Glycogen Content | Baseline | + 88 ± 3% | ↑ 88% |

| Duration of Neuronal Activity during Hypoglycemia | Baseline | + 91 ± 14 min | ↑ Prolonged |

| Neuronal Death | Observed | Markedly Reduced | ↓ Reduced |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Animal Model and Drug Administration

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Preparation: this compound is dissolved in polyethylene glycol and then diluted 1:5 in physiological saline for administration.

-

Administration: Rats are administered this compound or a vehicle control via intraperitoneal (i.p.) injection. A typical dosing regimen to achieve elevated brain glycogen is 250 mg/kg administered in divided doses over 18 hours.

Induction of Hypoglycemia

-

Fasting: Animals are fasted for a predetermined period (e.g., 12 hours) prior to the induction of hypoglycemia.

-

Insulin Administration: Hypoglycemia is induced by a single i.p. injection of regular human insulin (e.g., 10 IU/kg).

-

Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein samples using a standard glucometer. Severe hypoglycemia is typically defined as blood glucose levels below 2 mM.

Measurement of Brain Glycogen Content

-

Tissue Harvesting: At the end of the experiment, animals are euthanized, and brains are rapidly excised and frozen in liquid nitrogen to halt metabolic activity.

-

Glycogen Extraction: Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M HCl). The homogenate is then boiled to inactivate enzymes and precipitate proteins.

-

Glycogen Assay: The glycogen content in the supernatant is determined using an amyloglucosidase-based assay. The released glucose is quantified using a glucose oxidase-peroxidase coupled reaction, and the absorbance is measured spectrophotometrically.

Assessment of Neuronal Activity and Death

-

Electroencephalogram (EEG) Monitoring: For assessment of neuronal activity, animals are implanted with EEG electrodes over the cerebral cortex. EEG is recorded continuously during the hypoglycemic period. The time to the onset of isoelectric (flat-line) EEG is used as a measure of the duration of neuronal function.

-

Histological Assessment of Neuronal Death:

-

Tissue Preparation: Seven days after the hypoglycemic insult, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed and post-fixed in the same fixative.

-

Sectioning: Coronal sections (e.g., 40 µm thick) of the brain, particularly the hippocampus and cortex, are prepared using a vibratome or cryostat.

-

Staining: Sections are stained with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.

-

Quantification: Neuronal death is quantified by counting the number of healthy and degenerating (e.g., shrunken, eosinophilic) neurons in specific brain regions under a light microscope.

-

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the neuroprotective effects of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general approach for the synthesis of similar 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives involves the coupling of 5-chloro-1H-indole-2-carboxylic acid with an appropriate amine. The synthesis would likely proceed through the activation of the carboxylic acid group to form an acyl chloride or an active ester, followed by amidation with the chiral amine precursor (1S,2R)-3-amino-1-phenyl-1,2-propanediol derivative.

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are not extensively reported in the public domain. However, based on its intended use as a research tool for in vivo studies, it can be inferred that the compound possesses adequate bioavailability and blood-brain barrier permeability to exert its effects on the central nervous system following systemic administration. The dosing regimen used in preclinical studies suggests a half-life that allows for the sustained elevation of brain glycogen levels.

Conclusion

This compound is a valuable research tool for investigating the role of astrocytic glycogen metabolism in neuronal function and survival. Its ability to increase brain glycogen stores and provide neuroprotection during hypoglycemia highlights the potential therapeutic relevance of targeting glycogen phosphorylase in conditions of metabolic stress. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Methodological & Application

Application Notes and Protocols for CP-316819 and the Structurally Related p53 Activator CP-31398

Introduction

The compound CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis. It is primarily utilized in research to study the role of glycogen metabolism in various physiological and pathological states, particularly in neuroscience and diabetes research.[1][2] It is important to distinguish this compound from the similarly named compound, CP-31398, which is known for its ability to activate the p53 tumor suppressor pathway in cancer cells. This document provides detailed application notes and protocols for both compounds to address potential nomenclature confusion and serve researchers interested in either glycogen metabolism or p53 signaling.

Part 1: this compound - Glycogen Phosphorylase Inhibitor

Application Notes

This compound is a valuable tool for investigating the role of glycogen as an energy source in various cell types, most notably astrocytes in the central nervous system.[1] By inhibiting glycogen phosphorylase, this compound prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen. This allows researchers to study the consequences of impaired glycogenolysis on cellular function, survival, and metabolism, especially under conditions of metabolic stress like hypoglycemia. In cell culture, it has been used to assess the dependence of cancer cells on glycogen metabolism for viability.

Key Experimental Applications:

-

Studying the role of astrocyte glycogen in supporting neuronal function and survival.

-

Investigating the contribution of glycogenolysis to cancer cell metabolism and proliferation.

-

Elucidating the signaling pathways regulated by glycogen availability, such as AMPK activation.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| IC50 (huSMGPa) | 0.017 µM | Human Skeletal Muscle Glycogen Phosphorylase a | |

| IC50 (huLGPa) | 0.034 µM | Human Liver Glycogen Phosphorylase a | |

| In Vivo Efficacy | 88% increase in brain glycogen | Rat brain |

Experimental Protocol: Inhibition of Glycogenolysis in Cell Culture

This protocol provides a general framework for using this compound to study the effects of glycogen phosphorylase inhibition in cultured cells.

1. Materials:

-

This compound (Tocris Bioscience or other supplier)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium and supplements

-

Cultured cells of interest (e.g., primary astrocytes, cancer cell lines)

-

Reagents for downstream analysis (e.g., cell viability assay, glycogen assay kit, western blot reagents)

2. Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and reach the desired confluency (typically 50-70%).

4. Treatment with this compound:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.

-

The effective concentration can vary between cell types and experimental goals. A typical starting range is 1-10 µM.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

5. Downstream Analysis:

-

Cell Viability: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Glycogen Content: Measure intracellular glycogen levels using a commercial glycogen assay kit.

-

Protein Expression/Signaling: Analyze changes in protein expression or phosphorylation status (e.g., AMPK) via western blotting.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for this compound cell culture experiments.

Caption: this compound inhibits glycogen phosphorylase.

Part 2: CP-31398 - p53 Activator

Application Notes

CP-31398 is a small molecule that has been shown to restore wild-type function to mutant p53 proteins. It is thought to stabilize the active conformation of p53, enabling it to bind to DNA and transactivate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with mutant p53. It has also been observed to stabilize wild-type p53 by reducing its ubiquitination. This compound is a valuable tool for studying p53 signaling and for investigating the therapeutic potential of reactivating p53 in cancer.

Key Experimental Applications:

-

Reactivating mutant p53 function in cancer cell lines.

-

Inducing p53-dependent apoptosis and cell cycle arrest.

-

Studying the downstream targets of activated p53.

-

Investigating the role of p53 in tumor suppression in vitro and in vivo.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| Binding Affinity to p53 DBD | 1-2 µM | p53 DNA Binding Domain |

Experimental Protocol: p53 Activation in Cancer Cells

This protocol provides a general method for using CP-31398 to activate p53 in cancer cells.

1. Materials:

-

CP-31398

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line with known p53 status (mutant or wild-type)

-

Appropriate cell culture medium and supplements

-

Reagents for downstream analysis (e.g., apoptosis assay, cell cycle analysis reagents, antibodies for western blotting)

2. Stock Solution Preparation:

-

Prepare a stock solution of CP-31398 in DMSO (e.g., 10 mM).

-

Store at -20°C or -80°C.

3. Cell Seeding and Treatment:

-

Seed cancer cells and allow them to attach.

-

Treat cells with CP-31398 at various concentrations. A common starting range is 3-6 µM.

-

Include a vehicle control (DMSO).

-

Incubate for a suitable duration (e.g., 12-48 hours) depending on the endpoint being measured.

4. Downstream Analysis:

-